![molecular formula C15H21NO3 B14334970 N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine CAS No. 110467-58-8](/img/structure/B14334970.png)
N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine is a chemical compound known for its unique structure and properties It is derived from glycine, the simplest amino acid, and features a substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine typically involves the acylation of glycine with an appropriate acyl chloride. One common method is the Friedel-Crafts acylation, where glycine reacts with 2-[4-(2-Methylpropyl)phenyl]propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives at the benzylic position.
Wissenschaftliche Forschungsanwendungen
N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to certain bioactive compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in inflammatory pathways, thereby exerting its effects. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins involved in signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar isobutylphenyl structure.
Naproxen: Another NSAID with a similar aromatic structure but different substituents.
Ketoprofen: Shares structural similarities with N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine and is used for its anti-inflammatory properties.
Uniqueness
This compound is unique due to its glycine moiety, which may confer different pharmacokinetic and pharmacodynamic properties compared to other similar compounds. Its potential for targeted therapeutic applications and its role as an intermediate in organic synthesis further highlight its uniqueness.
Eigenschaften
CAS-Nummer |
110467-58-8 |
|---|---|
Molekularformel |
C15H21NO3 |
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
2-[2-[4-(2-methylpropyl)phenyl]propanoylamino]acetic acid |
InChI |
InChI=1S/C15H21NO3/c1-10(2)8-12-4-6-13(7-5-12)11(3)15(19)16-9-14(17)18/h4-7,10-11H,8-9H2,1-3H3,(H,16,19)(H,17,18) |
InChI-Schlüssel |
LTAWAYHSIMQTJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



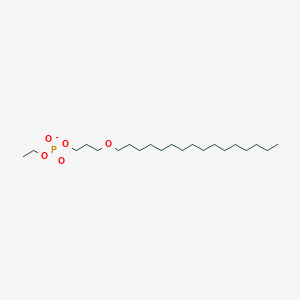

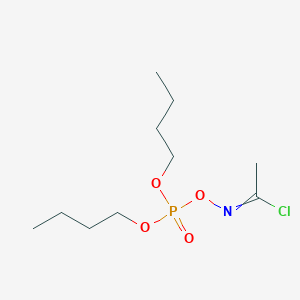
![2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol](/img/structure/B14334921.png)
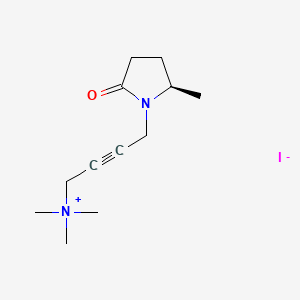
silane](/img/structure/B14334936.png)
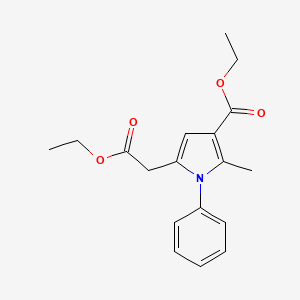
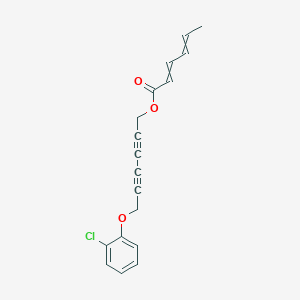
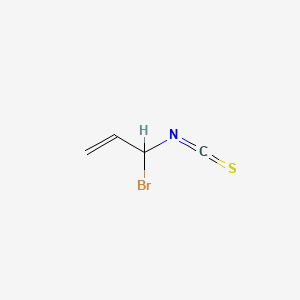
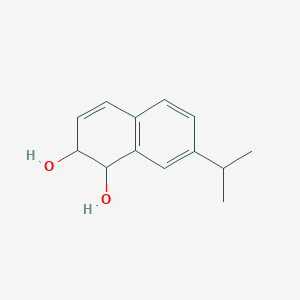


![Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester](/img/structure/B14334989.png)
